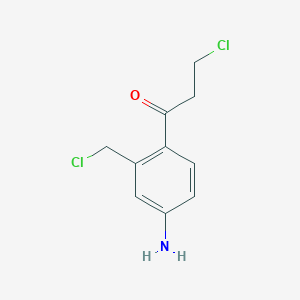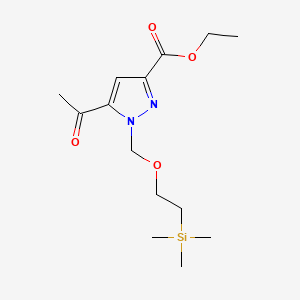![molecular formula C7H6ClN3 B14041986 7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B14041986.png)
7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused imidazole and pyridine ring system, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with the nucleophilic substitution of halogenated pyridine derivatives, followed by reduction and cyclization steps. For instance, 2-chloro-3-nitropyridine can be converted to 2,3-diaminopyridine through reduction, which is then cyclized to form the imidazopyridine core .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the use of palladium-catalyzed cross-coupling reactions. These methods ensure high yields and purity, making them suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the imidazole ring, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like sulfuryl chloride or hydrogen peroxide are commonly used.
Reduction: Palladium on carbon, Raney nickel, or sodium borohydride are typical reducing agents.
Substitution: Halogenated derivatives can be substituted using reagents like sodium bisulfite or zinc in the presence of acids.
Major Products Formed: The major products formed from these reactions include various substituted imidazopyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold in organic synthesis, enabling the construction of complex molecules.
Biology: The compound exhibits significant biological activity, including antimicrobial, antiviral, and cytotoxic properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating cellular pathways such as the NF-kappaB signaling pathway. This modulation can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridines
- Imidazo[4,5-c]pyridines
- Imidazo[1,5-a]pyridines
Comparison: 7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazopyridines, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
Molecular Formula |
C7H6ClN3 |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
7-chloro-3-methylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6ClN3/c1-11-4-10-6-5(8)2-3-9-7(6)11/h2-4H,1H3 |
InChI Key |
MZENTLHMRJJNJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C=CN=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Thieno[3,4-b]pyridine-5,7-diamine](/img/structure/B14041949.png)







